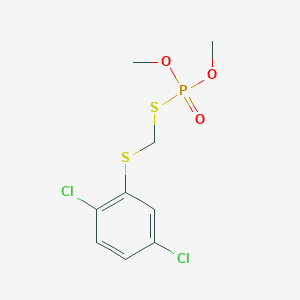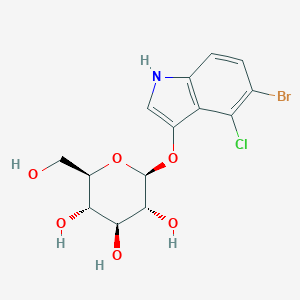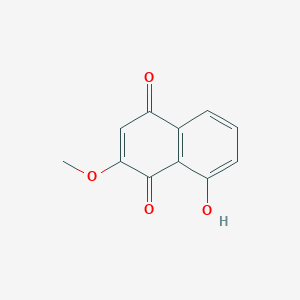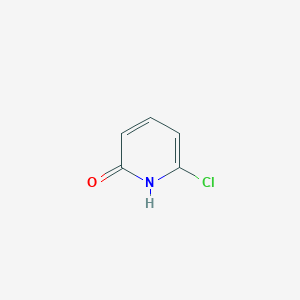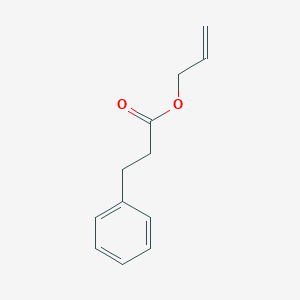
Allyl 3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-phenylpropionate is a chemical compound that belongs to the class of allyl esters. It is widely used in the fragrance and flavor industry due to its pleasant odor and taste. This compound is also known for its potential biological activities, which have attracted the attention of researchers worldwide.
Mechanism Of Action
The mechanism of action of allyl 3-phenylpropionate is not fully understood. However, it is believed to exert its biological activities through various pathways. The antimicrobial activity of allyl 3-phenylpropionate is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi. The antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer activity of allyl 3-phenylpropionate may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical And Physiological Effects
Allyl 3-phenylpropionate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation products and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Allyl 3-phenylpropionate has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Advantages And Limitations For Lab Experiments
One of the advantages of using allyl 3-phenylpropionate in lab experiments is its availability and low cost. It can be easily synthesized in the laboratory and purified using standard techniques. Moreover, allyl 3-phenylpropionate has a wide range of biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using allyl 3-phenylpropionate in lab experiments is its potential toxicity. It has been reported to be toxic to some cell lines at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research on allyl 3-phenylpropionate. One of the areas of interest is its potential as a natural preservative in the food industry. Allyl 3-phenylpropionate has been shown to have antimicrobial activity against various foodborne pathogens, which makes it a promising candidate for use as a food preservative. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the development of novel cancer and anti-inflammatory drugs. Moreover, further studies are needed to elucidate the mechanism of action of allyl 3-phenylpropionate and its potential toxicity in vivo.
Synthesis Methods
Allyl 3-phenylpropionate can be synthesized by the esterification of 3-phenylpropanoic acid with allyl alcohol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours until the desired product is obtained. The purity of the product can be improved by using different purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
The potential biological activities of allyl 3-phenylpropionate have attracted the attention of researchers in recent years. Several studies have reported its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Allyl 3-phenylpropionate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Moreover, allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in vitro.
properties
CAS RN |
15814-45-6 |
|---|---|
Product Name |
Allyl 3-phenylpropionate |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
prop-2-enyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
XZZUAUYBSOXKLR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
C=CCOC(=O)CCC1=CC=CC=C1 |
Other CAS RN |
15814-45-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
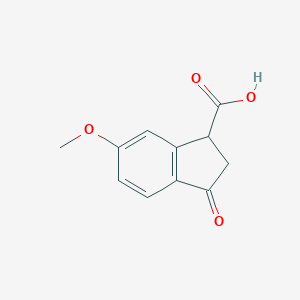
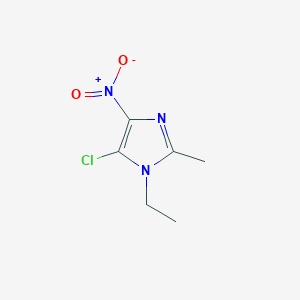
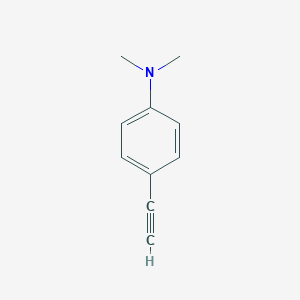
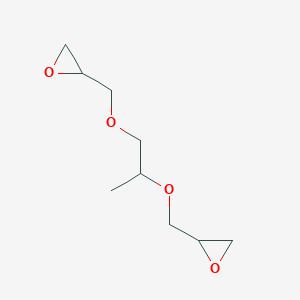
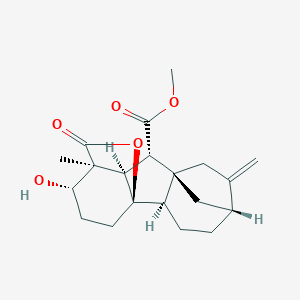
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
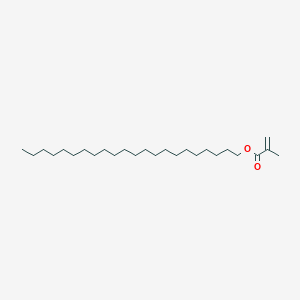
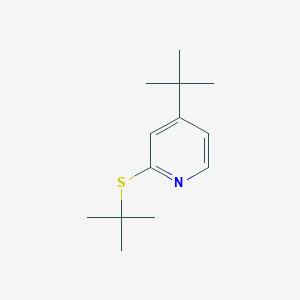
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
